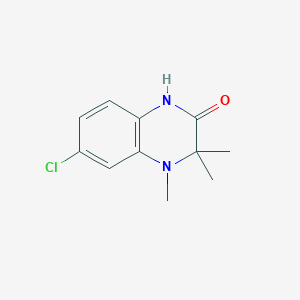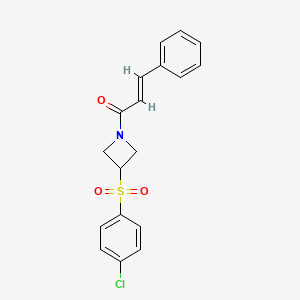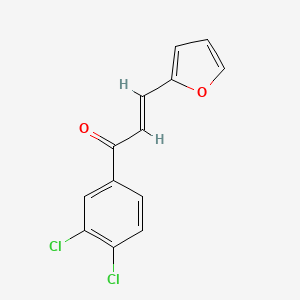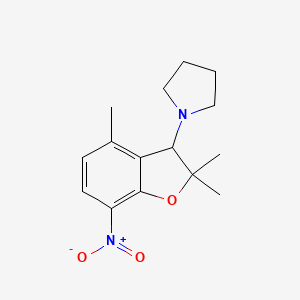![molecular formula C24H28N4O6S B2885230 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-23-4](/img/structure/B2885230.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzamide with additional functional groups attached, including a cyclohexyl(methyl)sulfamoyl group and a 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl group . These groups could potentially give the compound unique properties, depending on their arrangement and the specific conditions under which the compound is used.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzamide structure, followed by the addition of the other functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core provides a flat, aromatic structure, while the other groups add three-dimensionality and complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement. The benzamide core is relatively stable, but the other groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement. Some general properties can be predicted based on the structure, such as the compound likely being solid at room temperature and having a relatively high molecular weight .科学的研究の応用
Inhibition Effects on Carbonic Anhydrases
The compound's analogs have been explored for their inhibition effects on human carbonic anhydrases (CA), specifically cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV. These studies have shown that these compounds inhibit carbonic anhydrases in low micromolar and nanomolar ranges, with hCA IV and VII showing inhibition constants (KIs) ranging from 29.7 to 708.8 nM for hCA IV, and 1.3 to 90.7 nM for hCA VII. For hCA I and II, the KIs were in the range of 6.7 to 335.2 nM for hCA I and 0.5 to 55.4 nM for hCA II, delineating the structure-activity relationships (SAR) for these isoforms with the acridine-acetazolamide conjugates reported (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Antioxidant and Antibacterial Studies
Further, derivatives of the compound's structural family have been synthesized and characterized, showing notable in vitro biological activities, including antioxidant and antibacterial properties against Staphylococcus aureus. Some derivatives demonstrated good antibacterial activity, while others exhibited potent antioxidant activity (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Anticancer Evaluation
Another research application includes the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. These compounds have been tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), showing moderate to excellent anticancer activities compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis of Novel Compounds
Additionally, the chemical framework has inspired the synthesis of novel compounds within the same family, demonstrating a range of biological activities. For example, the synthesis of sulfonamide-based 1,3,4-oxadiazole derivatives has been explored, showing good anti-inflammatory and anti-diabetic activities among synthesized compounds (Kavitha, Nasarullah, & Kannan, 2019).
Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
将来の方向性
特性
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-28(17-7-5-4-6-8-17)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)20-14-11-18(32-2)15-21(20)33-3/h9-15,17H,4-8H2,1-3H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKOYORQJCSDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2885147.png)
![3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885148.png)
![1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2885149.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2885150.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B2885152.png)



![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2885159.png)



![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2885168.png)